molecular formula C17H16BrN3O2S B215418 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B215418
M. Wt: 406.3 g/mol
InChI Key: BJUXWJHLGJPEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. BMT-1 has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cellular processes that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been found to exhibit antioxidant and anti-inflammatory properties. 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potent anti-cancer activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of new analogs of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methoxyphenylhydrazine in the presence of sodium methoxide. The resulting product is then treated with thioacetic acid to obtain 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in high yield.

Scientific Research Applications

3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been investigated for its potential use in scientific research applications, particularly in the field of cancer research. Studies have shown that 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H16BrN3O2S/c1-22-13-6-4-12(5-7-13)16-19-17(21-20-16)24-10-11-3-8-15(23-2)14(18)9-11/h3-9H,10H2,1-2H3,(H,19,20,21)

InChI Key

BJUXWJHLGJPEOM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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